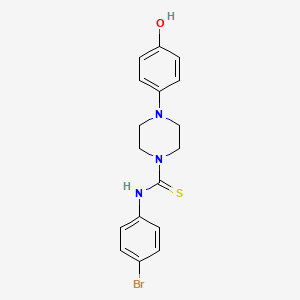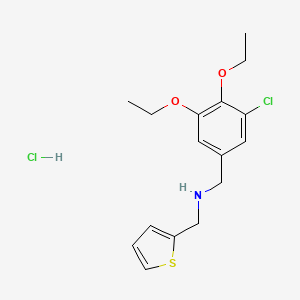
5-methyl-N-(5-methyl-3-isoxazolyl)-4-(4-methylphenyl)-3-thiophenecarboxamide
Übersicht
Beschreibung
5-methyl-N-(5-methyl-3-isoxazolyl)-4-(4-methylphenyl)-3-thiophenecarboxamide, also known as MMPIP, is a small molecule antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). This receptor is a member of the G protein-coupled receptor family and is expressed in the central nervous system. MMPIP has been studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
5-methyl-N-(5-methyl-3-isoxazolyl)-4-(4-methylphenyl)-3-thiophenecarboxamide acts as an antagonist of the mGlu7 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as glutamate and GABA, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in animals addicted to cocaine or heroin. This compound has been found to modulate the release of neurotransmitters such as glutamate and GABA, leading to changes in neuronal activity. This modulation of neurotransmitter release may underlie the therapeutic effects of this compound in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-methyl-N-(5-methyl-3-isoxazolyl)-4-(4-methylphenyl)-3-thiophenecarboxamide is its high selectivity for the mGlu7 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in laboratory experiments. Additionally, the pharmacokinetics of this compound have not been well characterized, which may limit its use in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-N-(5-methyl-3-isoxazolyl)-4-(4-methylphenyl)-3-thiophenecarboxamide. One area of research is the development of more potent and selective mGlu7 antagonists. Another area of research is the characterization of the pharmacokinetics of this compound, which could inform dosing regimens in preclinical and clinical studies. Additionally, the therapeutic potential of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease, could be explored. Finally, the role of the mGlu7 receptor in normal brain function and disease pathogenesis could be further elucidated through the study of this compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(5-methyl-3-isoxazolyl)-4-(4-methylphenyl)-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-4-6-13(7-5-10)16-12(3)22-9-14(16)17(20)18-15-8-11(2)21-19-15/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZCTMUUUAIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3=NOC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



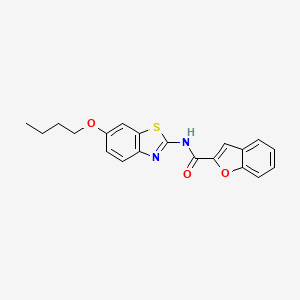
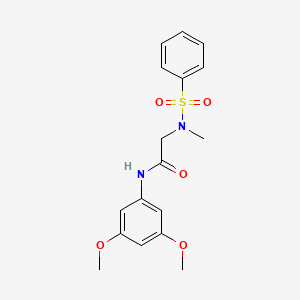
![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)

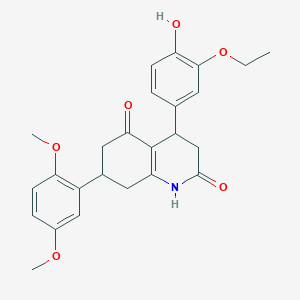
![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4685836.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)
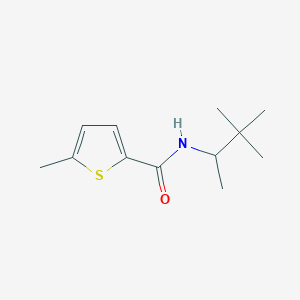
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)
